1-(Difluoromethoxy)-3-fluorobenzene molecular weight and formula
1-(Difluoromethoxy)-3-fluorobenzene molecular weight and formula
An In-Depth Technical Guide to 1-(Difluoromethoxy)-3-fluorobenzene for Advanced Research and Development
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 1-(Difluoromethoxy)-3-fluorobenzene, a fluorinated aromatic intermediate of significant interest to the pharmaceutical and agrochemical industries. The document details its fundamental physicochemical properties, outlines a standard synthetic methodology, and explores its applications in modern drug discovery. Emphasis is placed on the strategic role of the difluoromethoxy (–OCF₂H) and fluoro (–F) moieties in modulating molecular properties to enhance therapeutic potential. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this versatile building block.
Introduction: The Strategic Value of Fluorinated Scaffolds
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[1][2] The difluoromethoxy (–OCF₂H) group, in particular, has emerged as a valuable substituent in drug design. It serves as a bioisostere for other functional groups like hydroxyl or methyl, while offering distinct advantages such as increased lipophilicity and metabolic stability.[3][4]
1-(Difluoromethoxy)-3-fluorobenzene (CAS No. 34888-08-9) is a key building block that combines the benefits of the –OCF₂H group with an additional fluorine atom on the aromatic ring. This dual functionalization provides medicinal chemists with a powerful tool to modulate properties such as membrane permeability, binding affinity to target proteins, and resistance to metabolic degradation.[5][6] This guide delves into the core technical aspects of this compound, providing the necessary information for its effective application in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.
Core Properties
The key physicochemical properties of 1-(Difluoromethoxy)-3-fluorobenzene are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃O | [7] |
| Molecular Weight | 162.11 g/mol | [7] |
| CAS Number | 34888-08-9 | [7] |
| Appearance | Colorless to light yellow liquid | [7] |
| Predicted Boiling Point | 129.9 ± 30.0 °C | [7] |
| Predicted Density | 1.257 ± 0.06 g/cm³ | [7] |
Expected Spectroscopic Signature
While specific spectra are dependent on experimental conditions, the expected characteristics for 1-(Difluoromethoxy)-3-fluorobenzene are as follows:
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¹H NMR: The spectrum would be characterized by a triplet in the region of 6.5-7.5 ppm for the proton of the difluoromethoxy group (–OCF₂H ), with coupling to the two fluorine atoms. The aromatic protons would appear as complex multiplets in the aromatic region (approx. 7.0-7.5 ppm).
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¹³C NMR: The carbon of the difluoromethoxy group (–OC F₂H) would appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons would show characteristic shifts, with those bonded to fluorine exhibiting C-F coupling.
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¹⁹F NMR: Two distinct signals would be expected. One for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group (–OCF₂ H), which would appear as a doublet due to coupling with the proton.
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Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 162.11. Common fragmentation patterns would involve the loss of the difluoromethyl radical or other fragments from the aromatic ring.
Synthesis and Mechanism
The synthesis of difluoromethoxyarenes is commonly achieved through the reaction of a corresponding phenol with a source of difluorocarbene (:CF₂).[8] A prevalent and practical method utilizes chlorodifluoromethane (CHClF₂) or fluoroform (CHF₃) as the carbene precursor in the presence of a base.
Proposed Synthetic Pathway
The synthesis of 1-(Difluoromethoxy)-3-fluorobenzene typically proceeds from 3-fluorophenol.
Caption: Synthetic workflow for 1-(Difluoromethoxy)-3-fluorobenzene.
Experimental Protocol: Synthesis from 3-Fluorophenol
This protocol describes a representative procedure for the difluoromethoxylation of 3-fluorophenol.
Materials:
-
3-Fluorophenol
-
Sodium Hydroxide (NaOH)
-
Chlorodifluoromethane (CHClF₂)
-
Dioxane
-
Water (deionized)
-
Pressure-rated reaction vessel
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, dissolve 3-fluorophenol (1 equivalent) and sodium hydroxide (2-3 equivalents) in a biphasic solvent system of dioxane and water.
-
Causality: The biphasic system facilitates the reaction between the aqueous base, the organic phenol, and the gaseous carbene precursor. The base deprotonates the phenol to form the more nucleophilic phenoxide.
-
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Reagent Addition: Cool the mixture in an ice bath and carefully introduce chlorodifluoromethane (CHClF₂) gas into the vessel.
-
Mechanism: In the presence of a strong base, CHClF₂ undergoes alpha-elimination to generate the highly reactive difluorocarbene intermediate (:CF₂).
-
-
Reaction: Slowly warm the vessel to room temperature and then heat to 50-70°C. Maintain the reaction under pressure for several hours, monitoring the consumption of the starting material by an appropriate method (e.g., TLC or GC-MS).
-
Self-Validation: The progress of the reaction can be tracked by observing the disappearance of the 3-fluorophenol spot/peak and the appearance of a new, less polar product spot/peak.
-
-
Workup: After cooling the vessel to room temperature, carefully vent the excess gas. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(Difluoromethoxy)-3-fluorobenzene.
Role in Drug Discovery and Development
The structural features of 1-(Difluoromethoxy)-3-fluorobenzene make it a highly valuable scaffold for tuning the properties of drug candidates.
Caption: Influence of fluorinated groups on drug properties.
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Metabolic Stability: The difluoromethoxy group can block potential sites of metabolic oxidation by cytochrome P450 enzymes, a common strategy to increase a drug's half-life and reduce its required dosage.[1][5]
-
Lipophilicity and Permeability: The –OCF₂H group increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[3] This is particularly crucial for drugs targeting the central nervous system.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine substituents can lower the pKa of nearby basic functional groups, altering the ionization state of the molecule at physiological pH and thereby influencing its solubility and target engagement.
-
Conformational Control: The steric and electronic properties of the fluorinated groups can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its binding affinity to a target receptor.[4]
Safety, Handling, and Storage
Proper handling of 1-(Difluoromethoxy)-3-fluorobenzene is essential to ensure laboratory safety.
-
Hazards: This compound is classified as a highly flammable liquid and vapor.[7][9] It is also known to cause skin and eye irritation and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Handling Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[9][10] Use non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10]
Conclusion
1-(Difluoromethoxy)-3-fluorobenzene is more than a simple chemical intermediate; it is a strategic tool for addressing common challenges in drug discovery. Its unique combination of a difluoromethoxy group and a fluorine-substituted aromatic ring provides a robust platform for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of novel therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and application, empowering researchers to leverage this valuable building block in the pursuit of next-generation pharmaceuticals and agrochemicals.
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